Methyl 4-formamido-3-methoxybenzoate

Übersicht

Beschreibung

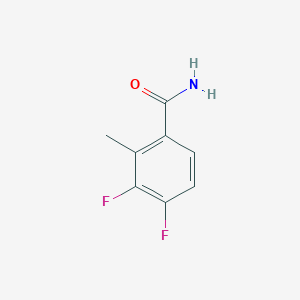

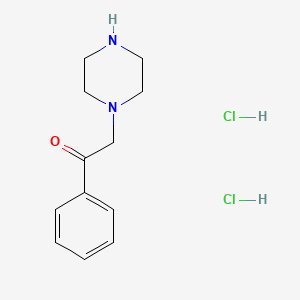

Methyl 4-formamido-3-methoxybenzoate is a chemical compound that is structurally related to various benzoate esters, which are often used in pharmaceuticals, cosmetics, and as intermediates in organic synthesis. While the specific compound is not directly mentioned in the provided papers, its structure can be inferred to contain a methoxy group and a formamido substituent on a benzoate ester framework.

Synthesis Analysis

The synthesis of related compounds typically involves condensation reactions, as seen in the synthesis of methyl 4-(5-formyl-2-methoxyphenoxy)benzoate, which was prepared from methyl 4-bromobenzoate and iso-vanilline . Similarly, the synthesis of methyl 4-formamido-3-methoxybenzoate would likely involve a condensation step, possibly starting from a methoxybenzoate precursor and introducing the formamido group through a suitable amine source and condensing agents.

Molecular Structure Analysis

The molecular structure of related benzoate esters has been determined using X-ray crystallography, as demonstrated for the methyl ester of 3-formyl-4,6-dihydroxy-5-isopropyl-2-methylbenzoic acid . For methyl 4-formamido-3-methoxybenzoate, one could expect similar planarity and potential for intramolecular hydrogen bonding, which would influence its crystal packing and stability.

Chemical Reactions Analysis

Benzoate esters can undergo various substitution reactions, as seen with 4-methoxybenzo[b]thiophene, which underwent bromination, nitration, Vilsmeier–Haack formylation, and Friedel–Crafts acetylation . Methyl 4-formamido-3-methoxybenzoate could potentially participate in similar reactions, with the formamido group influencing the reactivity and directing further substitution.

Physical and Chemical Properties Analysis

The physical properties of benzoate esters, such as melting points and crystal structures, can vary significantly with different substituents, as shown by the polymorphs of methyl paraben . The chemical properties, including reactivity and stability, are influenced by the electronic structure, which can be analyzed through computational methods like Density Functional Theory (DFT) . The thermochemical properties, such as enthalpies of formation and combustion, can be determined experimentally and computationally, providing insight into the stability and potential energy content of the compound .

Wissenschaftliche Forschungsanwendungen

- Summary of the Application: Methyl 4-formamido-3-methoxybenzoate has been studied for its potential anti-cancer properties. It was tested for cytotoxicity against breast cancer cells (MCF-7), cervical cancer cells (HeLA) and NIH/3T3 fibroblasts cells cultures using MTT assay .

- Methods of Application or Experimental Procedures: The compound was isolated from active fractions of Polygonum hydropiper, a plant traditionally known for its cytotoxic effects . The chemical structures of the isolated compounds were confirmed via 1H NMR, 13C NMR, and mass spectrometry . The purified compounds were then tested for cytotoxicity using MTT assay .

- Results or Outcomes: The compound exhibited significant cytotoxicity against HeLA cells with 87.50% lethality at 1 mg/mL concentration and LD50 of 60 µg/mL . It also showed 82.33% cytotoxicity against HeLA cells with LD50 of 160 µg/mL . Moreover, the compound exhibited considerable anti-angiogenic potentials with IC50 of 340 and 500 µg/mL respectively .

Safety And Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

Eigenschaften

IUPAC Name |

methyl 4-formamido-3-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-14-9-5-7(10(13)15-2)3-4-8(9)11-6-12/h3-6H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBCVHNFCUTULQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)OC)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20630444 | |

| Record name | Methyl 4-formamido-3-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20630444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-formamido-3-methoxybenzoate | |

CAS RN |

700834-18-0 | |

| Record name | Methyl 4-formamido-3-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20630444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-Methyl-5-(4-trifluoromethoxy-phenyl)-furan-3-yl]-methanol](/img/structure/B1322866.png)

![[3-(Pyridin-2-yloxy)phenyl]methanol](/img/structure/B1322880.png)

![Thiazolo[5,4-c]pyridine-2-carboxylic acid](/img/structure/B1322881.png)